

Application Notes and Protocols for JJ-OX-007 in Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JJ-OX-007 is a fluorescently labeled activity-based probe (ABP) designed for the specific detection and imaging of Staphylococcus aureus. This probe utilizes an oxadiazolone scaffold linked to a BODIPY dye. Its mechanism of action involves the covalent modification of the active site serine in the FphE enzyme, a serine hydrolase unique to S. aureus. This specificity makes **JJ-OX-007** a valuable tool for distinguishing S. aureus from other bacteria and for studying its localization in various experimental models. These application notes provide detailed protocols for the use of **JJ-OX-007** in microscopy-based assays.

Mechanism of Action

JJ-OX-007 functions as an irreversible covalent probe that selectively targets the FphE enzyme in Staphylococcus aureus. The oxadiazolone warhead of the probe forms a covalent bond with the catalytic serine residue within the FphE active site. This targeted binding event allows for the fluorescent labeling and subsequent visualization of S. aureus.[1][2]

Data Presentation

Table 1: Probe Specifications



Property	Description	
Probe Name	JJ-OX-007	
Target Enzyme	FphE (a serine hydrolase)	
Target Organism	Staphylococcus aureus	
Fluorophore	BODIPY	
Mechanism	Covalent, irreversible binding to the active site serine of FphE	

Table 2: Recommended Experimental Parameters

Parameter	Recommended Value	Notes
Cell Type	Staphylococcus aureus (e.g., USA300 strain)	Can be used with wild-type and mutant strains.
Working Concentration	Empirically determined (starting range: 10-100 nM)	Optimal concentration may vary depending on the specific strain and experimental conditions. A titration is recommended.
Incubation Time	2 hours	This has been shown to be effective for labeling.
Incubation Temperature	37 °C	Optimal for S. aureus growth and probe activity.
Microscopy Type	Confocal Microscopy	Ideal for visualizing the intracellular localization of the probe.

Experimental Protocols

Protocol 1: Live Cell Imaging of Staphylococcus aureus with JJ-OX-007



This protocol describes the steps for fluorescently labeling live S. aureus with **JJ-OX-007** for visualization by confocal microscopy.

Materials:

- JJ-OX-007 probe
- Staphylococcus aureus culture (e.g., USA300 strain)
- Phosphate-buffered saline (PBS)
- Microscope slides or imaging dishes
- Confocal microscope

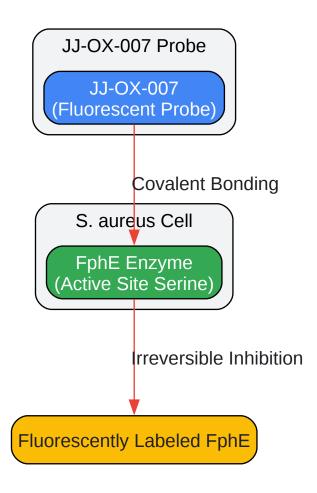
Procedure:

- Bacterial Culture: Grow S. aureus to the desired growth phase (e.g., mid-logarithmic phase)
 in an appropriate culture medium.
- Preparation of Bacterial Suspension: Harvest the bacterial cells by centrifugation and wash them with PBS to remove any residual medium. Resuspend the bacterial pellet in PBS to the desired cell density.
- Probe Incubation: Add JJ-OX-007 to the bacterial suspension. While the optimal
 concentration should be determined empirically, a starting concentration in the range of 10100 nM can be used.
- Incubation: Incubate the bacterial suspension with the probe for 2 hours at 37 °C.[1]
- Washing: After incubation, wash the bacterial cells with PBS to remove any unbound probe.
 This can be done by centrifugation and resuspension in fresh PBS. Repeat this washing step at least twice.
- Sample Mounting: Mount the labeled bacterial cells on a microscope slide or imaging dish suitable for confocal microscopy.



• Imaging: Visualize the fluorescently labeled S. aureus using a confocal microscope with the appropriate laser excitation and emission filters for the BODIPY dye. The probe is expected to show a diffuse intracellular signal.

Visualizations Mechanism of Action of JJ-OX-007



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Caption: Covalent modification of FphE by **JJ-OX-007**.

Experimental Workflow for Live Cell Imaging



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References

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- 2. L007-0069 kills Staphylococcus aureus in high resistant phenotypes PMC [pmc.ncbi.nlm.nih.gov]
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